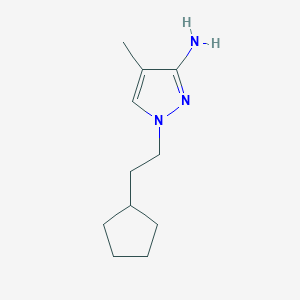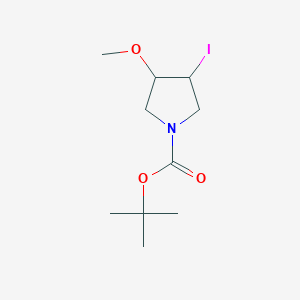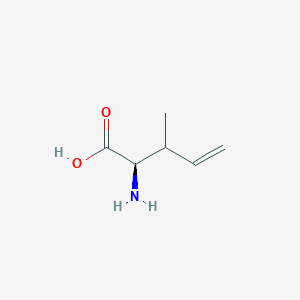![molecular formula C11H15N3O4S B13077300 [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine: is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a nitrobenzenesulfonyl group, and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves several steps. One common method includes the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with formaldehyde and ammonia to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Similar compounds to [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine include:
[3-methyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine: This compound has a similar structure but with a methyl group on the pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,9H,5-8,12H2 |
InChI Key |
ZHPCGUQINWRBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)

![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)



![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)





![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
